molecular formula C8H18ClN B14331846 N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride CAS No. 101258-75-7

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride

Cat. No.: B14331846
CAS No.: 101258-75-7
M. Wt: 163.69 g/mol
InChI Key: ZBTCCURWIZTSTG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of prop-2-en-1-amine, where the amine group is substituted with two ethyl groups and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride typically involves the alkylation of 2-methylprop-2-en-1-amine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-propen-1-amine: Similar structure but lacks the methyl group on the prop-2-en-1-amine moiety.

    N-methylprop-2-yn-1-amine: Contains a triple bond instead of a double bond in the prop-2-en-1-amine moiety.

    2-methyl-2-propen-1-amine: Lacks the diethyl substitution on the amine group

Uniqueness

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and methyl groups on the amine moiety allows for unique interactions with molecular targets and provides versatility in chemical reactions .

Properties

CAS No.

101258-75-7

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-5-9(6-2)7-8(3)4;/h3,5-7H2,1-2,4H3;1H

InChI Key

ZBTCCURWIZTSTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=C)C.Cl

Origin of Product

United States

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